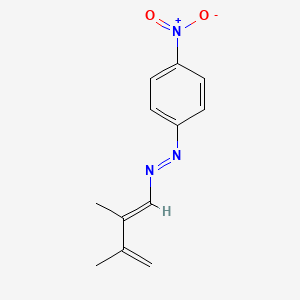
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments. The compound this compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene typically involves the diazotization of p-nitroaniline followed by coupling with 2,3-dimethyl-1,3-butadiene. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
- p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethyl-1,3-butadiene to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for spectrophotometric analysis.
Biology: Employed in the study of enzyme kinetics and as a probe for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries, and as a colorant in plastics and coatings.
Wirkmechanismus
The mechanism of action of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases.
Binding to Proteins: Interaction with proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenylazo)-2-naphthol: Another azo compound with similar applications in dyes and pigments.
Azo Violet: Used as a pH indicator and dye.
p-Nitrophenylacetic Acid: Used in various chemical reactions and as a reagent.
Uniqueness
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity allows for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
73758-21-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
[(1E)-2,3-dimethylbuta-1,3-dienyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)10(3)8-13-14-11-4-6-12(7-5-11)15(16)17/h4-8H,1H2,2-3H3/b10-8+,14-13? |
InChI-Schlüssel |
GHOAYIQDKAEILV-LOWSQBDPSA-N |
Isomerische SMILES |
CC(=C)/C(=C/N=NC1=CC=C(C=C1)[N+](=O)[O-])/C |
Kanonische SMILES |
CC(=C)C(=CN=NC1=CC=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


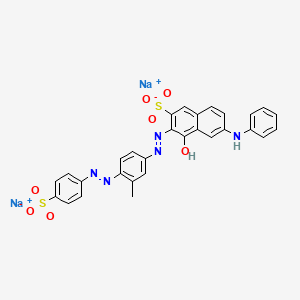



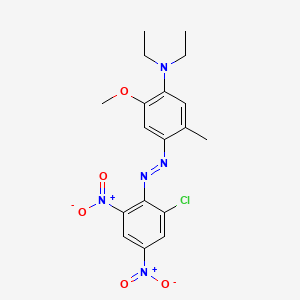
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)

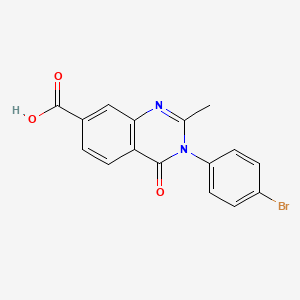
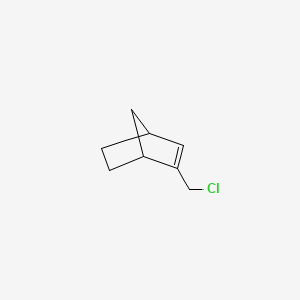
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
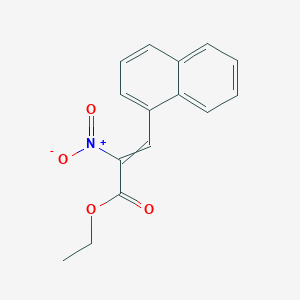
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
